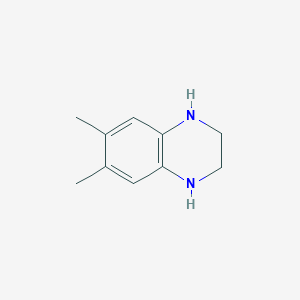

6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-5-9-10(6-8(7)2)12-4-3-11-9/h5-6,11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSZEBZGBCWUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147347 | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10579-68-7 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dimethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10579-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010579687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 6,7 Dimethyl 1,2,3,4 Tetrahydroquinoxaline and Its Structural Analogs

Contemporary Direct Synthesis Approaches to the Core Structure

Modern synthetic strategies provide efficient access to the tetrahydroquinoxaline scaffold through various chemical transformations. These methods include the reduction of quinoxaline (B1680401) precursors, condensation of diamines with dicarbonyl compounds, and novel oxidative coupling reactions.

The most direct route to tetrahydroquinoxalines is the hydrogenation of the corresponding quinoxaline. Asymmetric hydrogenation, in particular, has emerged as a powerful tool for producing enantiomerically pure THQs. nih.gov

A highly effective method for the enantioselective synthesis of tetrahydroquinoxalines involves asymmetric hydrogenation catalyzed by a rhodium complex featuring a thiourea-based chiral bisphosphine ligand. nih.govnih.gov This catalytic system demonstrates high reactivity and excellent enantioselectivity for a broad range of quinoxaline substrates. nih.gov

The introduction of a strong Brønsted acid, such as hydrochloric acid (HCl), is crucial for the success of this transformation. nih.govrsc.org The acid protonates the quinoxaline substrate, which not only activates it for reduction but also facilitates a key interaction with the catalyst. rsc.org This system has been successfully applied to synthesize a variety of enantiopure THQs in excellent yields and with high enantioselectivities, often exceeding 99% ee. nih.govnih.gov The catalyst loading can be as low as 0.5 mol%, highlighting the efficiency of the process. rsc.org

Table 1: Rhodium-Thiourea Catalyzed Asymmetric Hydrogenation of Quinoxaline Derivatives

| Substrate | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|---|

| Quinolines/Isoquinolines | Rh/bisphosphine–thiourea (B124793) (L1) + HCl | DCM/iPrOH, H₂ | Up to 99% | Up to 99% | nih.govnih.gov |

| 6,7-difluoro-2-methyl-quinoxaline | Rh–thiourea diphosphine + HCl | 1 MPa H₂, RT, 12h | 90% | 96% | rsc.org |

This table presents a selection of results to illustrate the effectiveness of the catalytic system.

The high degree of stereoselectivity observed in the rhodium-thiourea catalyzed hydrogenation is attributed to a sophisticated interplay of non-covalent interactions within the catalyst-substrate complex. nih.govnih.gov The proposed "outer-sphere" mechanism is supported by NMR studies, deuterium (B1214612) labeling experiments, and Density Functional Theory (DFT) calculations. orgsyn.org

A key feature of this mechanism is the concept of anion binding. nih.govnih.gov After the quinoxaline is protonated by HCl, the resulting chloride anion forms hydrogen bonds with the thiourea moiety of the chiral ligand. nih.govorgsyn.org This anion binding establishes a well-defined, organized transition state, bringing the substrate and the rhodium center into close proximity and dictating the facial selectivity of the hydride transfer. nih.govorgsyn.org

The catalytic cycle can be summarized as follows:

Oxidative addition of hydrogen to the rhodium complex forms a dihydride species. nih.gov

The protonated quinoxaline substrate and the associated chloride anion bind to the catalyst, with the chloride interacting with the thiourea group. nih.govorgsyn.org

The first hydride is transferred from the rhodium complex to the protonated quinoxaline. nih.govorgsyn.org

A subsequent tautomerization can lead to an iminium intermediate. nih.gov

The second hydride transfer occurs, preferentially to one face of the intermediate, which establishes the final product's stereochemistry. orgsyn.org

This cooperative effect between the transition metal center and the organocatalytic thiourea group, connected by a covalent linker, is essential for achieving high activity and enantioselectivity. nih.gov

The practicality of the rhodium-thiourea catalyzed asymmetric hydrogenation has been demonstrated through its successful implementation on a larger scale and in continuous flow systems. rsc.orgorgsyn.org The reaction has been magnified to the gram scale without any loss of yield or enantioselectivity, showcasing its potential for practical applications in academic and industrial laboratories. rsc.orgnih.gov For instance, the gram-scale synthesis of (R)-6,7-difluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride proceeded with a 90% yield and 96% ee. rsc.org

Furthermore, the methodology has been adapted to continuous flow reactors. rsc.orgorgsyn.org Flow chemistry offers several advantages over traditional batch processing, including superior control over reaction parameters like heat and mass transfer, enhanced safety by minimizing the accumulation of hazardous reagents like hydrogen gas, and the potential for automated, on-demand synthesis. orgsyn.orgorgsyn.org The successful translation to a flow process underscores the robustness and scalability of this synthetic method, making it an even more attractive and environmentally friendly option for producing chiral tetrahydroquinoxalines. orgsyn.org

A foundational method for constructing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. To synthesize the specific precursor for 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline, 4,5-dimethyl-o-phenylenediamine is condensed with glyoxal.

This reaction proceeds by the sequential formation of two imine bonds between the amino groups of the diamine and the carbonyl groups of glyoxal, followed by spontaneous aromatization to yield 6,7-dimethylquinoxaline (B1295950). While specific literature detailing this exact transformation is sparse, it follows a well-established and general protocol for quinoxaline synthesis. The resulting 6,7-dimethylquinoxaline can then be reduced to the target tetrahydroquinoxaline using various methods, including the catalytic hydrogenation strategies described previously. The starting material, 4,5-dimethyl-1,2-phenylenediamine, is a commercially available compound.

An alternative, environmentally friendly approach to quinoxaline derivatives involves the oxidative dehydrogenative coupling of substituted anilines and vicinal diols, which can be promoted by bismuth(III)-based catalysts. This strategy forms the heterocyclic ring in an atom-economic fashion, often without the need for harsh oxidants or solvents.

Researchers have developed cooperative bifunctional catalysts, such as those based on transition metal oxides combined with Lewis acidic Bi(III) sites, to facilitate these cyclizations. In a typical reaction to form a quinoxaline, an o-phenylenediamine is coupled with a vicinal diol like ethylene (B1197577) glycol. The bifunctional catalyst is believed to work cooperatively to achieve the oxidative dehydrogenative cross-coupling. Although this method directly yields the aromatic quinoxaline, it represents a green pathway to the necessary precursors for tetrahydroquinoxalines. More direct routes using bismuth TEMPOxide complexes for catalytic oxidative coupling have also been explored, proceeding via metathesis of Bi–O and Si–H bonds.

Catalytic Reduction Strategies for Quinoxaline Precursors

Advanced Derivatization Strategies from this compound Building Blocks

The strategic derivatization of the this compound core allows for the generation of a diverse array of complex heterocyclic systems. These transformations often leverage the reactivity of specific functional groups introduced onto the quinoxaline framework.

Synthesis of Multi-Heterocyclic Systems from 6,7-Dimethyl-3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline Precursors

The versatile starting material, 6,7-dimethyl-3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline, serves as a key building block for the synthesis of various fused heterocyclic systems. researchgate.net Its unique structure, featuring both a quinoxalinone core and a reactive ethoxycarbonylmethylene side chain, enables a range of cyclization reactions.

The precursor, 6,7-dimethyl-3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline, can be elaborated into a variety of novel 2-quinoxalinone derivatives. researchgate.net These synthetic transformations often target the active methylene (B1212753) group and the ester functionality, allowing for the introduction of new ring systems and functional groups.

The synthesis of pyrrolo[2,3-b]quinoxalines can be achieved through the condensation of substituted 3-hydroxy-3-pyrroline-2-ones with o-phenylenediamines. nih.gov For instance, the reaction of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine in glacial acetic acid at elevated temperatures yields the corresponding pyrrolo[2,3-b]quinoxaline derivatives. nih.gov The use of an acid catalyst, such as citric acid, in a solvent like absolute ethanol (B145695) has also been reported, although yields may vary depending on the specific substrates and conditions. nih.gov These compounds are of interest due to their potential antioxidant, anticancer, and antibacterial properties. rsc.org

A study on the synthesis of these derivatives revealed that the reaction conditions, including the choice of solvent and catalyst, significantly influence the reaction outcome. nih.gov For example, using glacial acetic acid as the solvent at 90 °C for 2-8 hours proved effective for the condensation. nih.gov

Table 1: Synthesis of Pyrrolo[2,3-b]quinoxaline Derivatives nih.gov

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1,5-Diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | o-phenylenediamine, citric acid | Absolute ethanol, 80 °C | Pyrrolo[2,3-b]quinoxaline 3a | 12% |

| 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | o-phenylenediamine | Glacial acetic acid, 90 °C, 2-8 h | Pyrrolo[2,3-b]quinoxalines 3a–e | Not specified |

Building upon the 6,7-dimethyl-3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline precursor, synthetic routes can be devised to construct furo[2,3-b]quinoxaline (B11915687) derivatives. researchgate.net These syntheses typically involve reactions that lead to the formation of a furan (B31954) ring fused to the quinoxaline core. The specifics of these transformations often rely on intramolecular cyclization reactions targeting the functionalities present in the starting material. The furo[2,3-b]furanone scaffold is a recurring motif in various natural products. uni-regensburg.de

Synthesis of Hydrazinylidene-Based Quinoxaline Derivatives (e.g., (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline)

Hydrazinylidene-based quinoxaline derivatives represent another important class of compounds accessible from quinoxaline precursors. For example, the reaction of 6-bromo-2,3-dichloroquinoxaline (B20724) with two equivalents of hydrazine (B178648) hydrate (B1144303) in refluxing ethanol leads to the formation of 6-bromo-2,3-dihydrazinylquinoxaline. nih.gov This dihydrazinyl derivative can then serve as a key intermediate for the synthesis of more complex heterocyclic systems, such as di- researchgate.netnih.govresearchgate.nettriazinoquinoxaline derivatives, by reacting with α-haloketones like chloroacetone. nih.gov

The synthesis of hydrazone derivatives of quinoxalinone has also been reported through the condensation of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid with hydrazine hydrate to yield the corresponding hydrazide, which is then reacted with substituted aromatic aldehydes. nih.gov

Table 2: Synthesis of Hydrazinylidene-Based Quinoxaline Derivatives

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Bromo-2,3-dichloroquinoxaline | Hydrazine hydrate (2 equiv.) | Ethanol, reflux | 6-Bromo-2,3-dihydrazinylquinoxaline | nih.gov |

| 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | Hydrazine hydrate | - | 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide | nih.gov |

| 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide | Substituted aromatic aldehydes | - | Hydrazone derivatives of quinoxalinone | nih.gov |

Sequential Synthesis Pathways via Quinoxalinone Intermediates

Sequential synthesis pathways offer a powerful strategy for constructing complex molecular architectures from simpler quinoxalinone intermediates. These multi-step sequences often involve a series of reactions that build upon a central quinoxaline core. For instance, a series of quinoxalinone derivatives can be synthesized by condensing 1,2-diaminobenzene with α-ketoglutaric acid to yield 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid. nih.gov This intermediate can then be converted to its acid hydrazide, which serves as a platform for further derivatization, such as the formation of hydrazones by reaction with various aldehydes. nih.gov

Another example involves the synthesis of quinoxaline-hydrazide-hydrazone-1,2,3-triazole hybrids. rsc.org In this pathway, quinoxaline hydrazides are synthesized from o-phenylenediamine and pyruvic acid through a three-step process involving cyclization, alkylation, and hydrazidation. rsc.org These hydrazides are then condensed with benzaldehyde (B42025) triazoles to produce the final hybrid molecules. rsc.org

Copper-Catalyzed Quinoxalinone Formation and Subsequent Reduction

A prominent and sophisticated strategy for the synthesis of this compound involves a two-stage process. The first stage is the construction of a quinoxalinone intermediate, which is subsequently reduced to the target tetrahydroquinoxaline. Copper catalysis can play a pivotal role in the initial formation of the heterocyclic core, while the reduction step, though conventionally reliant on other noble metals, is an area of emerging investigation for copper-based systems.

Stage 1: Copper-Catalyzed Formation of 6,7-Dimethylquinoxalin-2(1H)-one

The initial step involves the synthesis of the stable intermediate, 6,7-dimethylquinoxalin-2(1H)-one. This is typically achieved through a cyclocondensation reaction between a substituted o-phenylenediamine and a two-carbon electrophilic synthon. For the target molecule, the specific starting materials are 4,5-dimethyl-1,2-phenylenediamine and a reagent such as ethyl chloro(oxo)acetate.

While direct literature for the copper-catalyzed reaction of these specific substrates is sparse, the principle is well-established in the broader context of quinoxaline and quinoxalinone synthesis. rsc.org Copper catalysts, particularly Cu(I) salts like copper(I) iodide (CuI), are known to facilitate C-N bond formation in the synthesis of various nitrogen heterocycles. rsc.org The mechanism is believed to involve the coordination of the copper catalyst to the diamine, enhancing its nucleophilicity and promoting the cyclization cascade. The reaction provides a direct and atom-economical route to the quinoxalinone core.

Reaction Parameters for Copper-Catalyzed Quinoxalinone Formation (Analogous System)

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4,5-Dimethyl-1,2-phenylenediamine | Ethyl chloro(oxo)acetate | CuI (10 mol%) | DMEDA (10 mol%) | K₂CO₃ | DMSO | 80 | Good to Excellent |

| o-Phenylenediamine | Arylacetaldehyde | CuI (10 mol%) | DMEDA (10 mol%) | K₂CO₃ | DMSO | 80 | 75-90 |

| 1-(2-aminophenyl)pyrrole | Aldehyde | Cu(OAc)₂ (10 mol%) | None | None | CH₃CN | Room Temp | 80-95 |

This table presents data from analogous copper-catalyzed reactions leading to quinoxaline or related heterocyclic systems to illustrate typical conditions. DMEDA = N,N'-Dimethylethylenediamine, DMSO = Dimethyl sulfoxide.

Stage 2: Reduction of 6,7-Dimethylquinoxalin-2(1H)-one

Once 6,7-dimethylquinoxalin-2(1H)-one is synthesized and purified, the subsequent step is the reduction of the cyclic amide (lactam) and the enamine double bond within the pyrazine (B50134) ring to yield the final product, this compound.

Historically, this transformation has been dominated by catalytic hydrogenation using precious metal catalysts such as Palladium on carbon (Pd/C), Rhodium, or Iridium complexes, which are highly efficient for the reduction of such heterocyclic systems. However, driven by the demand for more sustainable and economical processes, research into the use of earth-abundant metals like copper for challenging reductions is gaining significant traction.

The reduction of amides to amines is a thermodynamically challenging transformation. Recent breakthroughs have demonstrated the feasibility of using copper(I)-hydride catalysts for this purpose, particularly for the reduction of secondary amides. rsc.org These novel catalytic systems often employ a bifunctional approach, where a copper(I)/N-heterocyclic carbene (NHC) complex is paired with an organocatalytic moiety to activate the otherwise difficult-to-reduce amide bond. acs.org While the direct application of these emerging copper-catalyzed reduction methods to quinoxalinones is still a developing field, it represents the frontier of synthetic methodology. The successful reduction of other challenging amide substrates suggests that copper-based systems may soon provide a viable alternative to precious metal catalysts for this key transformation.

Catalytic Systems for Reduction

| Substrate Type | Catalyst System | Reductant | Key Features | Status |

| Quinoxalinones | Rhodium-Thiourea Complex | H₂ | High enantioselectivity for chiral products. researchgate.net | Established |

| Quinoxalinones | Iridium Complexes | H₂ | Effective, often requires no additives. rsc.org | Established |

| Secondary Amides | Cu(I)/Pybox Complex | Silanes | Selective reduction of secondary amides. rsc.org | Emerging |

| Privileged Amides | Bifunctional Cu(I)/NHC-Guanidine | H₂ | Site-selective reduction via molecular recognition. acs.org | Emerging |

Advanced Spectroscopic and Structural Characterization for Conformation and Bonding

Comprehensive Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular framework of 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline by probing the environments of individual atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the benzene (B151609) ring would appear as singlets in the aromatic region of the spectrum. The two methyl groups attached to the aromatic ring are chemically equivalent and would produce a single, sharp signal in the upfield region. The protons of the two methylene (B1212753) (CH₂) groups in the tetrahydroquinoxaline ring are not equivalent and would likely appear as complex multiplets or distinct triplets due to coupling with adjacent protons. The N-H protons of the amine groups would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. One would expect to see signals for the quaternary aromatic carbons, the protonated aromatic carbons, the aliphatic carbons of the methylene groups, and the methyl group carbons. The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Predicted NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C5-H, C8-H) | ~6.5 - 7.0 | s (singlet) | 2H |

| Amine (N1-H, N4-H) | Variable (broad) | s (singlet) | 2H |

| Methylene (C2-H₂, C3-H₂) | ~3.0 - 3.5 | m (multiplet) | 4H |

| Methyl (C6-CH₃, C7-CH₃) | ~2.1 - 2.3 | s (singlet) | 6H |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C5a, C8a) | ~130 - 140 |

| Aromatic (C6, C7) | ~125 - 135 |

| Aromatic (C5, C8) | ~115 - 125 |

| Methylene (C2, C3) | ~40 - 50 |

| Methyl (CH₃) | ~15 - 25 |

Note: The data in the tables above are predicted values based on general principles of NMR spectroscopy and are not from experimental measurements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key expected absorption bands include:

N-H Stretching: Moderate to sharp bands in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine groups.

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ for the methyl and methylene groups.

C=C Aromatic Stretching: One or more bands in the 1500-1600 cm⁻¹ region.

N-H Bending: A band typically observed around 1500-1650 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting fragments.

The empirical formula for this compound is C₁₀H₁₄N₂. nih.gov This corresponds to a molecular weight of approximately 162.23 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of a methyl group (CH₃), leading to a significant fragment at m/z = 147. Further fragmentation could involve the cleavage of the tetrahydroquinoxaline ring.

X-ray Crystallographic Analysis of this compound Derivatives

Determination of Molecular Conformations (e.g., Half-Chair Conformation of the Heteroatom Ring)

X-ray crystallography on single crystals allows for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. For the related 1,2,3,4-tetrahydroquinoxaline (B1293668), crystal structure analysis reveals that the molecule is not planar. researchgate.net The six-membered heterocyclic ring (the piperazine (B1678402) ring) adopts a puckered conformation, which can be described as a half-chair. researchgate.net This is a direct consequence of the sp³ hybridization of the C2, C3, N1, and N4 atoms. It is expected that the 6,7-dimethyl derivative would exhibit a similar half-chair conformation for its non-aromatic ring, as the methyl groups on the benzene ring would not fundamentally alter the geometry of the adjacent saturated ring.

Analysis of Intermolecular Interactions (e.g., N–H···O Hydrogen Bonds, C–H···O Hydrogen Bonds, C–H–π Interactions)

The study of intermolecular interactions in the crystal lattice is key to understanding the solid-state packing and physical properties of a compound. In the crystal structure of the parent 1,2,3,4-tetrahydroquinoxaline, the molecules are linked by N–H···N hydrogen bonds, forming an infinite zigzag chain. researchgate.net

For derivatives of this compound, particularly if co-crystallized with oxygen-containing molecules or solvents, one would expect to observe a variety of hydrogen bonds. These could include:

N–H···O Hydrogen Bonds: Strong interactions where the amine proton acts as a donor to an oxygen atom from a neighboring molecule.

C–H···O Hydrogen Bonds: Weaker interactions involving the C-H bonds of the aromatic or aliphatic parts of the molecule and an oxygen acceptor.

These interactions collectively dictate the supramolecular architecture of the compound in the solid state.

Elucidation of Supramolecular Assembly and Crystal Packing Architectures

The crystal structure of 1,2,3,4-tetrahydroquinoxaline reveals a puckered piperazine ring fused to a planar aromatic ring. researchgate.net The most significant feature of its crystal packing is the formation of infinite zigzag chains through a series of N—H···N hydrogen bonds. researchgate.net This type of hydrogen bonding is a common and powerful force in directing the assembly of molecules containing both hydrogen-bond donors (the N-H groups) and acceptors (the nitrogen atoms). mdpi.com

In the parent compound, two distinct N—H···N hydrogen bonds connect the molecules. One involves the hydrogen on N1 bonding to the N2 atom of an adjacent molecule, and the other involves the hydrogen on N2 bonding to the N1 atom of another neighboring molecule. researchgate.net These interactions create a robust, repeating network that extends throughout the crystal lattice.

Furthermore, the electron-donating nature of the methyl groups can influence the electronic properties of the aromatic π-system. This could potentially affect π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov In many aromatic heterocyclic structures, π-π stacking contributes significantly to the stability of the crystal lattice, with typical distances between stacked planar molecules ranging from 3.3 to 3.8 Å. core.ac.uk The steric hindrance from the methyl groups might lead to a slipped-stack or herringbone arrangement to minimize unfavorable steric clashes, while still benefiting from attractive π-π interactions. nih.gov

Detailed research findings on the crystal structure of the parent compound, 1,2,3,4-tetrahydroquinoxaline, provide precise measurements of the key hydrogen bonding interactions that form its supramolecular assembly.

Interactive Data Table: Hydrogen-Bond Geometry for 1,2,3,4-Tetrahydroquinoxaline

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

| N1—H1N···N2 | 0.913 | 2.192 | 3.0900 | 167.6 | (ii) x+1, y-1/2, -z+1/2 |

| N2—H2N···N1 | 0.903 | 2.284 | 3.1740 | 168.4 | (i) x+3/2, -y+1/2, -z |

| Data sourced from the crystallographic study of 1,2,3,4-tetrahydroquinoxaline. researchgate.net |

This table quantifies the strong hydrogen bonds that create the infinite zigzag chains in the crystal lattice of the parent compound. researchgate.net The D-H···A angles, being close to 180°, indicate strong, linear hydrogen bonds. The introduction of methyl groups at the 6 and 7 positions is not expected to abolish this primary hydrogen-bonding network but may cause subtle changes in these bond lengths and angles due to steric adjustments in the crystal packing.

Theoretical and Computational Investigations into Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) has been instrumental in characterizing the electronic properties and predicting the reactivity of 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline and its derivatives. By calculating quantum chemical descriptors, researchers can gain insights into the molecule's stability, electron-donating or -accepting capabilities, and the most probable sites for chemical reactions.

Recent research on a closely related derivative, (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (referred to as QN-CH3), has utilized DFT to understand its mechanism as a corrosion inhibitor for mild steel in acidic environments. researchgate.net These computational studies are often performed to complement and explain experimental findings.

While specific studies on the catalytic mechanisms, such as the outer-sphere mechanism or detailed anion binding transition states for this compound, are not extensively detailed in the available literature, the principles of DFT can be applied to investigate such phenomena. For instance, in the context of corrosion inhibition, the interaction between the inhibitor molecule and the metal surface can be modeled to understand the binding mechanism, which may involve charge transfer and the formation of a protective layer. These interactions are fundamental to preventing corrosive reactions. The addition of inhibitors like the dihydrazono derivative of this compound has been shown to not fundamentally alter the hydrogen reduction mechanism on a steel surface but rather to block active sites, thereby altering the reaction kinetics. researchgate.net

DFT calculations are a powerful tool for predicting the reactivity and selectivity of molecules. By analyzing the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), scientists can identify the regions of a molecule that are most likely to participate in electrophilic and nucleophilic attacks, respectively. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's chemical reactivity and stability.

In the study of (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline, DFT calculations helped to explain its superior performance as a corrosion inhibitor compared to a similar compound without the dimethyl substitution. The electronic properties derived from DFT, such as the energy of the HOMO and LUMO, are correlated with the inhibition efficiency. A higher HOMO energy indicates a greater ability to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy suggests the ability to accept electrons from the metal surface, both of which contribute to strong adsorption and inhibition.

Table 1: Corrosion Inhibition Efficiency of Quinoxaline (B1680401) Derivatives

| Compound | Concentration (M) | Inhibition Efficiency (%) |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ | 87.64 |

This data is based on a study of corrosion inhibition on mild steel in a 1.0 M HCl solution.

Computational studies, in conjunction with experimental data, have provided significant insights into the adsorption mechanism of quinoxaline derivatives on metal surfaces. The adsorption of (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline on a mild steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net This model assumes that the adsorption occurs at specific homogeneous sites on the surface, forming a monolayer.

DFT calculations support these findings by demonstrating that the aromatic rings and heteroatoms (nitrogen) in the quinoxaline structure can efficiently adsorb onto the metal surface through their π-electrons and lone pairs of electrons. researchgate.net This leads to the formation of a protective film that isolates the metal from the corrosive environment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its derivatives at the molecular level. These simulations are particularly useful for studying the interactions between the molecule and its environment, such as a solvent or a solid surface, over a period of time.

In the context of corrosion inhibition, MD simulations have been employed to model the adsorption of (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline molecules on an iron (110) surface in an aqueous and acidic medium. researchgate.netresearchgate.net These simulations provide a visual and quantitative understanding of how the inhibitor molecules arrange themselves on the surface and interact with water and corrosive ions. The results of these simulations can reveal the binding energy between the inhibitor and the surface, the orientation of the adsorbed molecules, and the displacement of water molecules from the surface, all of which are crucial for understanding the inhibition mechanism. The Forcite computational tool within Materials Studio is a commonly used software for such simulations. researchgate.net

The insights from MD simulations complement the static picture provided by DFT, offering a more complete understanding of the dynamic processes that govern the compound's interfacial behavior.

Chemical Reactivity and Advanced Applications in Catalysis and Coordination Chemistry

Mechanistic Studies of Specific Reactions Involving 6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline Scaffolds

The reactivity of the tetrahydroquinoxaline scaffold is profoundly influenced by its ability to engage in acid-base chemistry and to mediate bond-activation processes. Mechanistic studies, often on analogous N-heterocyclic compounds, provide insight into the fundamental roles these structures play in catalysis.

Brønsted acids are crucial co-catalysts in many reactions involving quinoxaline (B1680401) and tetrahydroquinoline derivatives, particularly in asymmetric hydrogenations. The addition of an acid can enhance reaction rates and influence stereoselectivity by protonating the nitrogen atom of the substrate, thereby activating it for reduction. For instance, in the iridium-catalyzed asymmetric hydrogenation of quinoxalines, the presence of an acid like HCl was found to accelerate the reaction. nih.gov However, detailed investigations revealed that the enantioselectivity was primarily affected by the acidity of the medium rather than the specific nature of the counterion (e.g., chloride). nih.gov This suggests that the protonation equilibrium of the substrate is a key control element in the catalytic cycle.

In other contexts, such as Pictet-Spengler reactions for synthesizing related tetrahydroisoquinolines, Brønsted acid-surfactant combined catalysts have been effectively used in aqueous media. researchgate.net This highlights the dual role of the acid in both activating the substrate and facilitating the reaction in environmentally benign solvents. While direct studies on this compound are limited, these findings strongly suggest that its N-H groups can be readily protonated, and this interaction with Brønsted acids would be a critical parameter in designing catalytic systems that utilize this scaffold. The choice of acid and its corresponding counterion can modulate the electronic properties of the catalyst-substrate complex, thereby fine-tuning the reaction's outcome.

The activation of molecular hydrogen (H₂) is a cornerstone of hydrogenation catalysis. While traditionally the domain of transition metals, recent advancements have demonstrated that metal-free systems, particularly "frustrated Lewis pairs" (FLPs), can achieve the heterolytic cleavage of H₂. rsc.orgox.ac.uk An FLP consists of a bulky Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. youtube.com This unquenched reactivity allows the pair to cooperatively split an H₂ molecule into a proton (H⁺), which binds to the Lewis base, and a hydride (H⁻), which binds to the Lewis acid. youtube.comacs.org

The tetrahydroquinoxaline framework, containing both Lewis basic nitrogen sites and potentially acidic N-H protons, is a prime candidate for incorporation into systems that activate dihydrogen. Metal-free cascade reactions have been developed to construct tetrahydroquinoxalines from nitroarenes using reagents that facilitate hydrogenation with water as the hydrogen source, implying a metal-free H₂ activation pathway. rsc.orgresearchgate.net Specifically, systems using B(C₆F₅)₃ as a catalyst and a hydrosilane as a reductant can produce tetrahydroquinoxalines, showcasing a metal-free approach to hydrogenation where the heterocycle is formed in situ. researchgate.net

Although direct evidence of this compound itself acting as the basic component of an FLP for H₂ cleavage has not been explicitly reported, its structural similarity to other N-heterocycles used in such systems suggests its potential for this type of reactivity. The lone pairs on the nitrogen atoms could function as the Lewis base, and in a suitable chemical environment with a bulky Lewis acid, could facilitate the heterolytic splitting of dihydrogen. rsc.orgrsc.org

Role as Ligands in Coordination Chemistry

The nitrogen atoms in the tetrahydroquinoxaline ring possess lone pairs of electrons, making them excellent donors for coordinating with metal ions. This has led to the extensive use of quinoxaline derivatives as ligands in the synthesis of a wide array of metal complexes with diverse structures and applications.

The synthesis of metal complexes using quinoxaline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been prepared with 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline in toluene. isca.in The resulting products are often stable crystalline solids. The synthesis strategy often involves the self-assembly of the ligand and metal ion into a thermodynamically stable structure. nih.gov

Similarly, Schiff base ligands derived from quinoxaline precursors can be synthesized and subsequently complexed with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.govresearchgate.netusm.my These reactions are often carried out under reflux in solvents like ethanol (B145695), leading to the formation of mononuclear or polynuclear complexes depending on the ligand's denticity and the metal-to-ligand ratio. nih.govnih.gov The this compound, with its two secondary amine nitrogens, can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

A combination of spectroscopic techniques and structural analysis is essential to fully characterize the resulting metal complexes.

Infrared (IR) Spectroscopy: Coordination of the quinoxaline nitrogen atoms to a metal center is typically confirmed by shifts in the IR stretching frequencies. For example, in complexes of 2-(2'-pyridyl)quinoxaline, the C=N and C=C stretching vibrations of the quinoxaline and pyridine (B92270) rings shift to higher frequencies upon coordination, indicating a change in the electron distribution within the ligand. nih.gov

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques provide information about the geometry of the coordination sphere and the electronic state of the metal ion. For example, Co(II) and Ni(II) complexes with a quinoxaline-based Schiff base ligand exhibit electronic spectra and magnetic moments consistent with octahedral geometries. researchgate.netusm.my The magnetic moments for Co(II) complexes are typically in the range of 4.90-4.91 Bohr Magneton (B.M.), while Ni(II) complexes show moments of 3.0-3.2 B.M. researchgate.netusm.my

| Complex | Ligand | Key IR Bands (cm⁻¹) | Electronic Spectra Bands (cm⁻¹) | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|---|---|

| [Co(NBHCN)(H₂O)₂] | N,N-bis-(3-hydroxyquinoxaline)-2-carboxidine-1,8-diaminenaphthalene | v(C=N) shift on coordination | ~8500, ~17000, ~20000 | 4.90 - 4.91 | Octahedral | researchgate.netusm.my |

| [Ni(NBHCN)(H₂O)₂] | N,N-bis-(3-hydroxyquinoxaline)-2-carboxidine-1,8-diaminenaphthalene | v(C=N) shift on coordination | ~11000, ~17500, ~27000 | 3.0 - 3.2 | Octahedral | researchgate.netusm.my |

| [Cu(L)Cl] | 3-((3-((3,5-dichloro-2-hydroxybenzylidene)amino)propyl)imino)methyl)quinoxalin-2(1H)-one | v(C=N) at 1601 (free ligand: 1618) | - | 1.85 | Distorted Square Planar | nih.gov |

| [Co(dpqx)Cl₂] | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | - | - | - | Tetrahedral | isca.in |

| [Ni(dpqx)Cl₂] | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | - | - | - | Octahedral | isca.in |

Quinoxaline-based ligands can exhibit a variety of coordination modes, largely dictated by the number and location of donor atoms within the molecule. Ligands can be classified by their denticity—the number of donor atoms used to bind to the central metal ion. uomustansiriyah.edu.iq

Bidentate Coordination: The 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold is inherently suited for N,N-bidentate chelation through its two nitrogen atoms, forming a stable five-membered ring with the metal center. unacademy.com Ligands like 2-(2'-pyridyl)quinoxaline also act as bidentate chelators, using one nitrogen from the quinoxaline ring and the nitrogen from the pyridine ring. nih.govresearchgate.net

Polydentate Coordination: More complex quinoxaline derivatives can be designed to be polydentate. For example, Schiff base ligands synthesized from quinoxaline precursors can incorporate additional donor atoms (like oxygen or other nitrogens), leading to tetradentate ONNO or tridentate NNO coordination. nih.govresearchgate.net A Schiff base derived from 3-hydroxyquinoxaline-2-carboxaldehyde and 1,8-diaminonaphthalene (B57835) acts as a tetradentate ligand, coordinating through two azomethine nitrogens and two deprotonated hydroxyl oxygens. researchgate.netusm.my

The chelating ability of these ligands leads to the formation of highly stable metal complexes, known as chelates, which are generally more stable than complexes formed with monodentate ligands. nih.gov The specific derivative, 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline, functions as a powerful tetradentate NNNN ligand, capable of forming stable complexes with various transition metals, leading to defined tetrahedral or octahedral geometries. isca.in This versatility makes the quinoxaline core a valuable building block in the design of functional coordination compounds.

Catalytic Applications of Quinoxaline-Based Systems

The rigid, nitrogen-containing heterocyclic structure of quinoxaline and its derivatives, including this compound, makes them significant scaffolds in the field of catalysis. Their ability to act as ligands for metal centers and their potential for facilitating a variety of chemical reactions have led to extensive research into their catalytic applications. These systems are particularly valued in the synthesis of complex organic molecules. Spiro- and fused-linked compounds derived from these structures possess a rigid spatial arrangement that makes them useful as ligands in asymmetric synthesis and catalysis. mdpi.com

Development of Catalytic Systems for Organic Transformations

A primary focus of catalytic research involving quinoxalines is the development of efficient methods for their own synthesis. The traditional method for preparing quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov However, this classic procedure often requires harsh conditions, such as high temperatures and the use of strong acid catalysts, leading to long reaction times. nih.gov Consequently, significant effort has been dedicated to developing novel catalytic systems that offer milder conditions, higher yields, and greater efficiency.

Recent advancements have seen the emergence of various catalytic strategies, including the use of recyclable heterogeneous catalysts, metal-based catalysts, and organocatalysts, to streamline the synthesis of quinoxaline derivatives. These modern methods often provide significant advantages in terms of environmental impact and operational simplicity.

Heterogeneous Catalysts

Recyclable solid catalysts are highly desirable from a green chemistry perspective. Alumina-supported heteropolyoxometalates have proven to be effective in this regard. In one study, molybdophosphovanadates supported on alumina (B75360) cylinders were used to catalyze the synthesis of quinoxaline derivatives from o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.gov The reactions proceeded smoothly at room temperature in toluene, affording excellent yields. nih.gov The catalyst could be easily recovered by filtration and reused without a significant loss of activity. nih.gov

Another effective heterogeneous system involves the use of a solid acid catalyst, such as TiO2-Pr-SO3H. This catalyst facilitated the reaction between o-phenylenediamine and benzil (B1666583) derivatives at room temperature, achieving a 95% product yield in just 10 minutes. mdpi.com A key advantage of this system is its ability to perform effectively in ethanol or even in the absence of a solvent, highlighting its green credentials. mdpi.com

Interactive Data Table: Heterogeneous Catalysis for Quinoxaline Synthesis

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | o-Phenylenediamine, Benzil | Toluene | Room Temp. | - | 92 | nih.gov |

| TiO₂-Pr-SO₃H | o-Phenylenediamine, Benzil | Ethanol/Solvent-free | Room Temp. | 10 min | 95 | mdpi.com |

Homogeneous Metal-Based Catalysts

Various metal-based catalysts have been successfully employed for quinoxaline synthesis. Zinc triflate (Zn(OTf)₂) has been shown to be a highly efficient catalyst for the reaction of o-phenylenediamines and α-diketones in acetonitrile (B52724) at room temperature, producing yields up to 90%. mdpi.com

In a different approach, a nickel-based system comprising NiBr₂ and 1,10-phenanthroline (B135089) was developed for the direct synthesis of quinoxalines from 2-nitroanilines and vicinal diols. acs.org This method is notable for its use of readily available starting materials. The catalytic system demonstrated excellent reusability, maintaining good yields for up to seven cycles. acs.org Copper(II) acetate (B1210297) has also been used to catalyze the cyclocondensation of o-phenylenediamine and aromatic alkynes, providing another route to substituted quinoxalines. mdpi.com

Interactive Data Table: Homogeneous Metal Catalysis for Quinoxaline Synthesis

| Catalyst System | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Zn(OTf)₂ | o-Phenylenediamine, α-Diketone | Acetonitrile | Room Temp. | - | up to 90 | mdpi.com |

| NiBr₂/1,10-Phenanthroline | 2-Nitroaniline, Vicinal Diol | - | - | - | Good (reusable) | acs.org |

| Cu(OAc)₂·H₂O | o-Phenylenediamine, Phenylacetylene | Toluene | 70 °C | 8 h | 86 | mdpi.com |

Organocatalysis

Organocatalysis represents a metal-free alternative for organic transformations. Hexafluoroisopropanol (HFIP) has been identified as an effective catalyst for the synthesis of quinoxaline derivatives from o-phenylenediamine and benzil. mdpi.com The reaction proceeds at room temperature without the need for a solvent, producing the desired product in 95% yield within 20 minutes. The ability to recover and reuse the HFIP makes this a highly efficient and environmentally friendly protocol. mdpi.com

Potential in Advanced Material Science and Functional Materials

Integration into Polymer Architectures for Tailored Properties

The incorporation of heterocyclic moieties like 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline into polymer backbones is a key strategy for developing materials with customized electronic, optical, and thermal properties.

The integration of quinoxaline (B1680401) derivatives into polymer chains significantly influences the resulting material's stability and electronic landscape. Quinoxaline is an electron-deficient unit due to its two electronegative nitrogen atoms. researchgate.net When incorporated into a donor-acceptor (D-A) conjugated polymer, this electron-deficient nature helps to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance the stability and performance of electronic devices. researchgate.netmdpi.com

For instance, studies on conjugated polymers containing thiadiazoloquinoxaline (TQ) units, which are structurally related to quinoxaline, have shown that these acceptor building blocks can lead to narrow bandgap polymers. mdpi.com A polymer incorporating a 6,7-dimethyl- rawdatalibrary.netnih.govrsc.org-thiadiazolo [3,4-g]quinoxaline unit was found to exhibit a very narrow bandgap of less than 0.6 eV. mdpi.com The dimethyl substitution on the quinoxaline core can further tune the electronic properties.

The thermal properties of polymers can also be enhanced by the inclusion of such heterocyclic structures. Research on polymer complexes with related quinoline-based ligands has demonstrated that these materials can exhibit semiconducting behavior and good thermal stability. researchgate.net The integration of the rigid quinoxaline structure can lead to polymers with higher thermal stability, which is crucial for applications in electronic devices that operate at elevated temperatures.

Table 1: Impact of Quinoxaline Derivatives on Polymer Properties

| Property | Impact of Quinoxaline Moiety Integration | Scientific Rationale |

|---|---|---|

| Electronic Configuration | Narrower energy bandgap, Lower HOMO/LUMO levels. mdpi.com | The electron-deficient nature of the quinoxaline ring acts as an acceptor unit in D-A polymers. researchgate.net |

| Thermal Stability | Potentially increased thermal stability. | Incorporation of rigid heterocyclic structures into the polymer backbone can enhance thermal properties. researchgate.net |

| Electrical Conductivity | Can exhibit semiconducting behavior. researchgate.net | The formation of conjugated systems and polymer-metal complexes facilitates charge transport. researchgate.net |

Exploration in Organic Electronic Technologies

The tunable electronic properties of this compound make it a compound of interest for various organic electronic technologies, from light-emitting diodes to solar cells.

Quinoxaline derivatives are utilized as building blocks for electroluminescent materials and organic semiconductors. nih.gov The tetrahydroquinoxaline moiety, in particular, has been explored for its role in developing materials for high-efficiency Thermally Activated Delayed Fluorescence (TADF) OLEDs. rsc.org In one study, 1,2,3,4-tetrahydroquinoxaline (B1293668) was used as a core to synthesize donor-acceptor molecules. The design aimed to create a significant spatial separation between the HOMO and LUMO, a key factor for achieving efficient TADF. The resulting emitters demonstrated high photoluminescence quantum yields and were successfully incorporated into OLED devices. rsc.org The use of the tetrahydroquinoxaline core contributed to mitigating efficiency roll-off at high brightness. rsc.org

Furthermore, polymers based on thiadiazoloquinoxaline (TQ) have been investigated as active materials in Organic Field-Effect Transistors (OFETs), demonstrating the versatility of the quinoxaline scaffold in charge-transporting applications. mdpi.com

In the field of organic photovoltaics (OPVs), there is a significant drive to develop non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based materials. nih.gov Quinoxaline-based molecules have emerged as a highly promising class of NFAs due to their structural versatility, low reorganization energy, and favorable molecular packing modes, which can reduce energy loss and improve charge transport. nih.govnih.govrsc.org

Researchers have designed and synthesized numerous quinoxaline-based NFAs, demonstrating their potential for high-performance organic solar cells. researchgate.netnih.govrsc.orgrsc.org These molecules often feature a central quinoxaline core, which acts as an electron-deficient unit, flanked by electron-donating moieties and terminated with electron-withdrawing end-groups. This A-D-A or A-D-A'-D-A architecture allows for precise tuning of the material's absorption spectrum and energy levels. researchgate.net

Key findings from research on quinoxaline-based NFAs include:

Reduced Energy Loss: Devices using quinoxaline-based acceptors have achieved significantly low energy loss values (as low as 0.52 eV), which is critical for obtaining high open-circuit voltages (Voc). nih.gov

High Power Conversion Efficiencies (PCEs): By finely tuning the central core and side chains of quinoxaline-based NFAs, researchers have achieved PCEs exceeding 17%. rsc.org

Tunable Properties: The electronic and photophysical properties can be readily modified by altering the substituents on the quinoxaline ring or by changing the donor and end-capping groups. rsc.orgrsc.orgresearchgate.net For example, using a smaller central quinoxaline-based core was shown to improve molecular planarity and crystallinity, leading to more efficient charge transport and a PCE of 17.03%. rsc.org

The this compound unit could serve as a precursor or a modifiable component in the synthesis of such advanced NFAs, where the methyl groups can influence solubility and molecular packing.

Table 2: Performance of Selected Quinoxaline-Based Non-Fullerene Acceptors in Organic Solar Cells

| NFA Name | Donor Polymer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Reference |

|---|---|---|---|---|

| Qx-BO-3 | PM6 | 17.03% | 0.86 V | rsc.org |

| QIP-4Cl | P2F-EHp | 13.3% | 0.94 V | rsc.org |

| J52:UF-Qx-Cl | J52 | 10.81% | Not Specified | researchgate.net |

Function as Chromophores for Advanced Sensor Applications

Quinoxaline derivatives possess excellent photophysical properties that make them ideal candidates for use as chromophores and fluorophores in chemical sensors. rawdatalibrary.net Their ability to exhibit changes in color (colorimetric) or fluorescence in response to external stimuli allows for the detection of various analytes, including cations, anions, and neutral molecules. rawdatalibrary.netmdpi.com

The sensing mechanism often relies on the interaction between the analyte and the nitrogen atoms of the quinoxaline ring or with functional groups attached to the quinoxaline scaffold. rsc.orgacs.org This interaction can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its absorption or emission spectrum.

Quinoxaline-based sensors have been developed for a wide range of applications:

pH Sensing: The protonation and deprotonation of the quinoxaline nitrogen atoms cause significant shifts in optical properties, enabling their use as pH indicators in both organic and aqueous media. mdpi.comrsc.org Water-soluble quinoxaline derivatives have been synthesized for pH measurements in acidic aqueous solutions. mdpi.com

Metal Ion Detection: Quinoxaline-based chemosensors have been designed for the selective and sensitive detection of various metal ions, such as Hg²⁺. nih.gov

Anion Sensing: By functionalizing the quinoxaline core with groups capable of hydrogen bonding, such as sulfonamides, receptors for anions like fluoride (B91410) (F⁻) and acetate (B1210297) (OAc⁻) have been created. acs.org

The this compound framework is a suitable platform for designing such sensors. The electron-donating dimethyl groups on the benzene (B151609) ring can modulate the electronic properties of the chromophore, potentially enhancing sensitivity and selectivity. The amino groups in the tetrahydro-pyrazine ring also provide sites for further functionalization to create specific binding pockets for target analytes.

Future Directions and Emerging Research Avenues

Investigation of Enantiomerically Enriched Forms and Chiral Applications

The synthesis of specific, single-enantiomer forms of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For tetrahydroquinoxalines, which can possess a chiral center, the development of asymmetric catalytic methods is a major focus. rsc.orgmdpi.com The goal is to produce enantiomerically pure compounds, which is crucial as different enantiomers of a molecule can have vastly different biological activities.

Recent breakthroughs have demonstrated the successful catalytic asymmetric synthesis of various N-substituted tetrahydroquinoxalines, achieving high yields (up to 97%) and excellent enantiomeric excess (up to 99%). rsc.orgrsc.org These methods often employ a one-pot reaction involving a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation. rsc.orgrsc.org Researchers have systematically studied the substrate scope, finding that various substituents on the nitrogen atom are well-tolerated, leading to good yields and high enantioselectivity. rsc.org

A notable development is the use of Iridium-catalyzed asymmetric hydrogenation. By adjusting the reaction solvent, it is possible to selectively produce either the (R) or (S) enantiomer of a given tetrahydroquinoxaline derivative with high yields and excellent enantioselectivity. rsc.org This solvent-controlled switchable enantioselectivity represents a significant step forward in chiral synthesis. rsc.org Furthermore, these catalytic systems have been successfully applied in continuous flow reactors, demonstrating their potential for gram-scale production, a critical step for industrial applications. rsc.org

While much of this research has focused on the broader class of tetrahydroquinoxalines, these established asymmetric methods provide a clear and promising pathway for the synthesis of enantiomerically enriched 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline. The application of these techniques to this specific diamine derivative is a logical and anticipated next step, opening the door to exploring its potential in chiral catalysis, chiral recognition, and as a building block for new pharmaceuticals.

Development of Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on environmentally responsible chemical manufacturing, significant effort is being directed towards the development of green synthetic routes for quinoxaline (B1680401) derivatives. ijirt.org Traditional methods often rely on harsh reaction conditions, toxic solvents, and expensive or hazardous catalysts. ijirt.orgsphinxsai.com Modern approaches seek to overcome these limitations by utilizing greener alternatives.

A variety of green chemistry principles are being applied to the synthesis of quinoxalines and related N-heterocycles. nih.gov These include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption. ijirt.orgnih.govmdpi.com

Ultrasound-assisted synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields under mild conditions. ijirt.orgsphinxsai.com

Use of green solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a key focus. tandfonline.comresearchgate.net

Development of recyclable catalysts: Solid acid catalysts, such as alumina-supported heteropolyoxometalates, montmorillonite (B579905) K-10, and zeolites, offer advantages like easy separation and reuse, minimizing waste. sphinxsai.comtandfonline.comnih.gov

One-pot reactions: Combining multiple synthetic steps into a single procedure improves efficiency and reduces waste generation. mdpi.comnih.gov

For instance, an efficient and green procedure for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine (B120857) with an α-diketone at room temperature using a catalytic amount of phthalic acid. sphinxsai.com Another approach uses p-dodecylbenzenesulfonic acid as a surfactant-type catalyst in water, providing high yields under mild conditions. tandfonline.com These methodologies highlight a clear trend towards more sustainable practices in heterocyclic chemistry that are directly applicable to the large-scale, environmentally friendly production of this compound.

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing novel molecules and predicting their chemical behavior. scirp.orgnih.gov In the context of this compound, in silico methods are being used to explore potential new derivatives with tailored properties.

Structure-based drug design is a powerful application of these computational tools. By identifying a biological target, such as an enzyme or receptor, researchers can computationally screen libraries of virtual compounds to predict their binding affinity. This approach was used to identify quinoxaline derivatives as inhibitors of the LRP5/6-sclerostin interaction, a target for osteoporosis treatment. elsevierpure.com Similar in silico screening and molecular docking studies have been employed to design and optimize quinoxaline-based compounds as potent inhibitors for targets like VEGFR-2 in cancer therapy and p38α MAP kinase for anti-inflammatory applications. rsc.orgnih.gov

Beyond drug design, DFT calculations can predict the reactivity of molecules. By analyzing parameters like frontier molecular orbitals (HOMO-LUMO gap), researchers can understand and predict how a molecule will behave in a chemical reaction. scirp.org For example, DFT studies on quinolin-4-one derivatives have been used to investigate their stability, tautomerism, and reactivity, explaining experimental observations. scirp.org This predictive power is invaluable for designing new synthetic routes and for functionalizing the this compound core to create derivatives with specific electronic or reactive properties. The use of graph neural networks to rapidly predict DFT-level descriptors is a recent advancement that promises to accelerate the data-driven discovery and development of new molecules, including novel quinoxaline derivatives. chemrxiv.org

Q & A

Q. How is NMR spectroscopy utilized in characterizing the structural integrity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and purity. The methyl groups at positions 6 and 7 appear as singlets (~δ 2.10 ppm in ¹H NMR), while the tetrahydro ring protons show splitting patterns consistent with coupling (e.g., δ 3.40–3.50 ppm for N-adjacent CH₂ groups). ¹³C NMR resolves quaternary carbons (e.g., aromatic carbons at ~δ 133 ppm) and verifies absence of oxidation byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when synthesizing substituted tetrahydroquinoxalines under varying catalytic conditions?

- Methodological Answer : Discrepancies in yields often arise from competing pathways (e.g., over-reduction or dimerization). Systematic screening of catalysts (e.g., TBAB for transfer hydrogenation) and real-time monitoring via LC-MS or in situ IR can identify optimal conditions. For example, TBAB enhances selectivity for 6,7-dimethyl derivatives by stabilizing intermediates, reducing side reactions like halogenation .

Q. How do X-ray crystallography and computational modeling clarify stereoelectronic effects of methyl groups in this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., N–H···N hydrogen bonding) and steric effects from methyl groups, which distort the tetrahydro ring into a boat conformation. Density Functional Theory (DFT) calculations correlate these distortions with reduced aromaticity, explaining reactivity trends in electrophilic substitution .

Q. How are reaction byproducts analyzed in the synthesis of this compound derivatives?

- Methodological Answer : Byproducts such as dihydroxyquinoxalines or oxidized species are identified via HPLC coupled with high-resolution mass spectrometry (HRMS). For example, diamine cross-condensation with dicarbonyls can yield quinoxaline-diones, which are separable via column chromatography (silica gel, ethyl acetate/hexane eluent). Kinetic studies under varying pH conditions help suppress these pathways .

Q. What role do methyl substituents play in modulating the compound’s electronic properties for material science applications?

- Methodological Answer : Cyclic voltammetry (CV) and UV-Vis spectroscopy demonstrate that methyl groups at positions 6 and 7 increase electron density in the aromatic system, shifting reduction potentials by ~0.2 V. This tunability is leveraged in designing redox-active ligands for catalysis or organic semiconductors. Computational studies (e.g., HOMO-LUMO gap analysis) validate these effects .

Distinction Between Basic and Advanced Questions

- Basic : Focus on foundational techniques (synthesis, NMR) and standard optimization.

- Advanced : Address mechanistic complexities, advanced analytical methods (X-ray, DFT), and interdisciplinary applications (materials science).

Notes

- Avoided consumer/industrial topics (e.g., scale-up, pricing).

- Methodological emphasis ensures utility for experimental design and troubleshooting.

- References align with synthesis, characterization, and mechanistic studies from peer-reviewed sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.